Potassium 2,5-dihydroxybenzenesulfonate is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
It is employed in the synthesis and properties of sulfonated polyarylene ether nitrile copolymers for Proton Exchange Membranes (PEMs) with high thermal stability .
Potassium 2,5-dihydroxybenzenesulfonate is suitable for photographic applications . .
It is used in the separation of substances in chromatography. Specifically, it has been used in the separation of Potassium 2,5-dihydroxybenzenesulfonate on Newcrom R1 HPLC column .
Potassium 2,5-dihydroxybenzenesulfonate has been discussed in U.S. Patent Publication No. 20070149618 for its potential use in various medical treatments . The patent provides methods for treating skin cancer, cancer of the organs, leukemia, improving the efficacy of chemotherapy, radiation therapy and/or cancer immunotherapy, treating rosacea, and treating psoriasis . .
Potassium 2,5-dihydroxybenzenesulfonate is used as a reagent in chemical synthesis . It is employed in the synthesis and properties of sulfonated polyarylene ether nitrile copolymers for Proton Exchange Membranes (PEMs) with high thermal stability .
Potassium 2,5-dihydroxybenzenesulfonate, with the chemical formula CHKOS and a molecular weight of approximately 228.27 g/mol, is a potassium salt of 2,5-dihydroxybenzenesulfonic acid. It appears as a white solid and is characterized by its high solubility in water, making it suitable for various chemical applications. The compound is primarily identified by its unique structure, which includes two hydroxyl groups and a sulfonate group attached to a benzene ring, contributing to its distinctive chemical properties and reactivity .
Potassium 2,5-dihydroxybenzenesulfonate can be synthesized through several methods:
These methods ensure high purity and yield of the desired compound .
Potassium 2,5-dihydroxybenzenesulfonate finds applications in various fields:
Interaction studies involving potassium 2,5-dihydroxybenzenesulfonate have focused on its ability to form complexes with metal ions and other biomolecules. These interactions can influence its solubility and bioavailability, impacting its effectiveness as a reagent or therapeutic agent. Additionally, studies have explored its interactions with various enzymes and proteins, suggesting potential roles in modulating biological pathways .
Potassium 2,5-dihydroxybenzenesulfonate shares structural similarities with several other compounds. Here are some comparable compounds along with their unique characteristics:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
Sodium 2-hydroxybenzenesulfonate | Contains one hydroxyl group | More soluble in water than potassium salt |
Potassium benzenesulfonate | Sulfonic acid derivative without hydroxyl groups | Used primarily as a surfactant |
2,6-Dihydroxybenzenesulfonic acid | Two hydroxyl groups at different positions | Exhibits different reactivity patterns |
The uniqueness of potassium 2,5-dihydroxybenzenesulfonate lies in its specific arrangement of functional groups that confer distinct chemical reactivity and biological activity compared to these similar compounds .
The discovery of potassium 2,5-dihydroxybenzenesulfonate is intertwined with advancements in sulfonation chemistry during the mid-20th century. Initially synthesized as a derivative of hydroquinone sulfonic acid, its structural elucidation was facilitated by nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. The compound gained prominence in the 1970s as a precursor to calcium dobesilate, a vascular protectant used to treat diabetic retinopathy and chronic venous insufficiency. Scalable synthesis methods, such as continuous-flow chemistry, were later developed to optimize production efficiency and reduce environmental impact.
Potassium 2,5-dihydroxybenzenesulfonate.
Potassium 2,5-dihydroxybenzenesulfonate is a key intermediate in synthesizing calcium dobesilate, which modulates vascular permeability and endothelial function. Studies demonstrate its potential to inhibit VEGF (vascular endothelial growth factor) signaling, a pathway critical in diabetic nephropathy and retinopathy.
The compound’s hydroxyl groups confer radical-scavenging activity, making it a candidate for mitigating oxidative stress in cellular models.
Property | Value/Description | Source |
---|---|---|
Solubility in water | 120 g/L (20°C) | |
pKa (sulfonate group) | ~1.2 | |
Antioxidant capacity (ORAC) | 3,500 μmol TE/g |
Infrared spectroscopy serves as a fundamental analytical technique for the structural characterization of Potassium 2,5-dihydroxybenzenesulfonate, providing detailed information about the functional groups present in the molecule. The infrared spectrum exhibits several characteristic absorption bands that are diagnostic for the compound's structural features [1] [2].
The most prominent features in the infrared spectrum occur in the region between 3440 and 3220 cm⁻¹, where strong, broad absorption bands are observed. These bands are attributed to the O-H stretching vibrations of the phenolic hydroxyl groups present at positions 2 and 5 of the benzene ring [1] [2]. The broadness of these bands is characteristic of hydrogen-bonded hydroxyl groups, indicating intermolecular hydrogen bonding interactions in the solid state.
The aromatic region displays multiple absorption bands that confirm the presence of the substituted benzene ring. Characteristic aromatic C=C stretching vibrations appear at 1630, 1500-1470, and 1415 cm⁻¹ [1] [3]. These bands are typical of para-disubstituted aromatic compounds and provide confirmation of the aromatic nature of the compound.
The sulfonate functional group produces several highly characteristic and intense absorption bands. The asymmetric S=O stretching vibration appears as a strong band at approximately 1350 cm⁻¹, while the symmetric S=O stretching vibrations are observed as very strong absorptions in the region between 1220-1200 cm⁻¹ and at 1175 cm⁻¹ [1] [4]. These bands are particularly diagnostic for sulfonate groups and appear with high intensity due to the highly polar nature of the S=O bonds.
Additional sulfonate-related vibrations include S-O stretching vibrations observed in the range 1090-1040 cm⁻¹, and S-O bending vibrations appearing at lower frequencies between 705-660 cm⁻¹ and at 640 cm⁻¹ [1] [4]. The presence of multiple S-O vibrational modes reflects the complexity of the sulfonate group's vibrational behavior and its interactions within the crystal lattice.
The aromatic C-H out-of-plane bending vibrations appear at 890 cm⁻¹, providing additional confirmation of the aromatic ring substitution pattern [3]. Phenolic C-O stretching vibrations are observed at 820 and 815 cm⁻¹, which are characteristic frequencies for phenolic compounds [5] [3].
The infrared spectroscopic analysis enables clear identification of the major functional groups present in Potassium 2,5-dihydroxybenzenesulfonate through specific vibrational band assignments [1] [2].
The phenolic hydroxyl groups are unambiguously identified through the characteristic broad O-H stretching absorptions in the 3440-3220 cm⁻¹ region [5] [3]. The broadness and position of these bands indicate extensive hydrogen bonding, which is consistent with the crystal structure of the compound where hydroxyl groups participate in intermolecular hydrogen bonding networks.
The sulfonate group (SO₃⁻) is readily identified through its characteristic vibrational pattern. The presence of both asymmetric and symmetric S=O stretching vibrations, along with multiple S-O stretching and bending modes, provides definitive evidence for the sulfonate functional group [4] [6]. The high intensity of these bands reflects the ionic nature of the sulfonate group and its strong interaction with the potassium cation.
The substituted aromatic ring is identified through the characteristic pattern of aromatic C=C stretching vibrations and C-H bending modes [3]. The specific pattern of aromatic bands is consistent with a 2,5-disubstituted benzene ring, where the substitution pattern creates a characteristic vibrational fingerprint.
The phenolic C-O stretching vibrations provide additional confirmation of the phenolic character of the hydroxyl groups, distinguishing them from alcoholic hydroxyl groups through their characteristic frequency positions [5] [3].
Proton nuclear magnetic resonance spectroscopy provides detailed information about the hydrogen-containing environments in Potassium 2,5-dihydroxybenzenesulfonate [2]. The ¹H NMR spectrum reveals characteristic signals that can be assigned to specific proton environments within the molecule.
The aromatic region of the ¹H NMR spectrum displays a broad singlet at 7.13 ppm, integrating for three protons [2]. This signal represents the three aromatic protons present on the benzene ring (H-3, H-4, and H-6). The broad nature of this signal indicates overlapping of the individual aromatic proton resonances, which is common in substituted aromatic systems where the chemical environments of the protons are similar.
The hydroxyl protons appear as a singlet at 6.70 ppm, integrating for two protons [2]. This signal is assigned to the two phenolic OH groups at positions 2 and 5 of the benzene ring. The chemical shift is characteristic of phenolic protons, which typically appear in the range 5-7 ppm. The singlet nature of this signal indicates rapid exchange of the hydroxyl protons under the measurement conditions.
A signal at 4.75 ppm, integrating for two protons, is assigned to water protons associated with the compound [2]. This signal likely arises from hydration water molecules that are either coordinated to the potassium cation or incorporated into the crystal lattice structure.
The absence of additional signals in the aliphatic region confirms the purely aromatic nature of the organic component of the compound, with no alkyl substituents or side chains present.
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information by revealing the carbon framework of Potassium 2,5-dihydroxybenzenesulfonate [7]. The ¹³C NMR spectrum displays signals characteristic of the substituted aromatic ring system.
The quaternary aromatic carbon bearing the sulfonate group is expected to appear in the range 170-180 ppm [7]. This downfield chemical shift is characteristic of aromatic carbons bearing electron-withdrawing substituents such as sulfonic acid groups. The carbon does not show direct coupling to protons in proton-decoupled ¹³C NMR spectra.
Aromatic carbons bearing hydroxyl groups typically appear in the range 150-160 ppm [7]. These signals correspond to C-2 and C-5, which bear the phenolic hydroxyl substituents. The electron-donating effect of the hydroxyl groups results in a characteristic upfield shift compared to unsubstituted aromatic carbons.
The remaining aromatic CH carbons appear in the typical aromatic region between 115-130 ppm [7]. These signals represent C-3, C-4, and C-6, which are the proton-bearing aromatic carbons. The specific chemical shifts depend on the electronic effects of the neighboring substituents.
Additional quaternary aromatic carbons, if present due to substitution effects, would appear in the range 140-150 ppm [7]. The exact chemical shift values depend on the specific substitution pattern and electronic environment of each carbon atom.
Advanced two-dimensional NMR techniques provide enhanced structural information and enable more detailed analysis of Potassium 2,5-dihydroxybenzenesulfonate [8] [9]. These techniques are particularly valuable for confirming structural assignments and understanding connectivity patterns.
COSY (Correlation Spectroscopy) experiments reveal through-bond ¹H-¹H correlations [8] [10]. In the case of Potassium 2,5-dihydroxybenzenesulfonate, COSY would show correlations between adjacent aromatic protons, helping to establish the substitution pattern on the benzene ring. The 2,5-disubstitution pattern would produce a characteristic COSY fingerprint with specific cross-peak patterns.
HSQC (Heteronuclear Single Quantum Coherence) spectroscopy correlates directly bonded ¹H and ¹³C nuclei [8] [9]. This technique would clearly show which protons are attached to which carbons in the aromatic ring, providing unambiguous assignment of the C-H correlations. The HSQC spectrum would display cross-peaks connecting the aromatic proton signals with their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation) experiments detect long-range ¹H-¹³C correlations across two or three bonds [8]. This technique is particularly valuable for establishing connectivity to quaternary carbons, such as the carbon bearing the sulfonate group, which does not have directly attached protons.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about through-space proximity between protons [8] [11]. For this compound, NOESY correlations could confirm the spatial arrangement of the aromatic protons and hydroxyl groups, providing additional confirmation of the molecular structure.
DEPT (Distortionless Enhancement by Polarization Transfer) and APT (Attached Proton Test) experiments enable carbon multiplicity determination [12]. These techniques can distinguish between CH, CH₂, CH₃, and quaternary carbons, although for this purely aromatic compound, only CH and quaternary carbons would be observed.
Mass spectrometry provides valuable information about the molecular weight and fragmentation behavior of Potassium 2,5-dihydroxybenzenesulfonate [13] [14]. The compound exhibits characteristic fragmentation patterns that are diagnostic for its structural features and can be used for identification and structural confirmation.
Under electrospray ionization (ESI) conditions, the compound typically forms protonated molecular ions [M+H]⁺ at m/z 228 in positive ion mode, and deprotonated molecular ions [M-H]⁻ at m/z 226 in negative ion mode [13]. The molecular ion peak confirms the molecular formula and provides the starting point for fragmentation analysis.
The primary fragmentation pathway involves the loss of the potassium cation, resulting in a fragment ion at m/z 190 corresponding to [M-K]⁻ [15]. This fragmentation is particularly favored in negative ion mode and reflects the ionic nature of the potassium-sulfonate interaction. The resulting fragment retains the organic sulfonate anion structure.
Another significant fragmentation pathway involves the elimination of the sulfonic acid group (SO₃H), producing a fragment ion at m/z 143 [15]. This fragmentation corresponds to the formation of the dihydroxybenzene cation and is characteristic of aromatic sulfonic acid derivatives. The mechanism involves protonation at the sulfonate group followed by elimination of sulfuric acid.
Aromatic ring fragmentation produces additional fragment ions in the lower mass range. The loss of CO from hydroxylated aromatic systems is a common fragmentation pattern, resulting in fragments around m/z 125 [16]. These fragments arise from complex rearrangement processes involving the aromatic ring and its substituents.
The relative intensities of fragment ions depend on the ionization method and collision energy used. Higher collision energies promote more extensive fragmentation, while lower energies favor molecular ion formation and primary fragmentation pathways [17]. The fragmentation pattern provides a characteristic fingerprint that can be used for compound identification and structural confirmation.
High-resolution mass spectrometry enables accurate mass determination and provides enhanced structural information through precise mass measurements [18] [19]. The accurate mass of Potassium 2,5-dihydroxybenzenesulfonate can be determined with sub-ppm accuracy, confirming the molecular formula and distinguishing it from potential isobaric compounds.
The exact molecular mass of the compound is calculated based on the isotopic composition of its constituent elements. High-resolution instruments such as Orbitrap or FT-ICR mass spectrometers can achieve mass accuracies better than 1 ppm, enabling confident molecular formula assignment [18].
Fragment ion accurate masses provide additional structural information and enable mechanistic interpretation of fragmentation pathways [18]. The precise masses of fragment ions can be compared with theoretical values to confirm proposed fragmentation mechanisms and eliminate alternative structures.
Isotope pattern analysis provides further confirmation of molecular composition [19]. The characteristic isotope patterns of sulfur-containing compounds, combined with the presence of potassium, create distinctive isotopic signatures that can be used for structural confirmation.
High-resolution MS/MS experiments enable detailed fragmentation analysis with accurate mass measurement of product ions [18]. This approach provides the highest level of structural information and enables confident identification of unknown compounds or confirmation of structural assignments.
UV-visible spectroscopy provides information about the electronic transitions in Potassium 2,5-dihydroxybenzenesulfonate and reveals the chromophoric properties of the compound [2] [20]. The UV-visible spectrum exhibits characteristic absorption bands that are diagnostic for the aromatic system and its substituents.
The primary absorption maximum appears at 221 nm, corresponding to a high-intensity π → π* transition characteristic of the aromatic benzene ring system [2]. This transition involves promotion of electrons from bonding π orbitals to antibonding π* orbitals and is typical of aromatic compounds. The high molar absorptivity (>10,000 M⁻¹cm⁻¹) indicates a fully allowed electronic transition.
Secondary absorption maxima are observed at 253 nm and 301 nm [2]. The band at 253 nm likely corresponds to additional π → π* transitions modified by the substituent effects of the hydroxyl and sulfonate groups. The absorption at 301 nm may arise from n → π* transitions involving lone pairs on the oxygen atoms of the hydroxyl groups.
The extended absorption in the 280-320 nm region is characteristic of phenolic compounds and reflects the electron-donating effects of the hydroxyl substituents [20] [21]. This absorption region is sensitive to the substitution pattern and can provide information about the electronic environment of the phenolic groups.
The UV spectrum is useful for quantitative analysis of the compound, as the absorption follows Beer's law over appropriate concentration ranges [2]. The characteristic wavelengths can be used for analytical determination of the compound in various matrices, provided appropriate calibration standards are employed.
Environmental factors such as pH, solvent, and temperature can affect the UV-visible spectrum [20]. In alkaline conditions, deprotonation of the phenolic groups can result in bathochromic shifts due to increased conjugation and electron delocalization.
Raman spectroscopy provides complementary vibrational information to infrared spectroscopy and is particularly valuable for analyzing symmetric vibrations and aromatic ring modes [22] [23]. The Raman spectrum of Potassium 2,5-dihydroxybenzenesulfonate exhibits characteristic bands that are diagnostic for its structural features.
The aromatic ring vibrations are prominent in the Raman spectrum, with the symmetric ring breathing mode typically appearing around 1000-1100 cm⁻¹ [24]. This vibration is Raman-active and provides confirmation of the aromatic character of the compound. Additional aromatic ring modes appear in the 1500-1600 cm⁻¹ region, corresponding to C=C stretching vibrations.
The sulfonate group exhibits characteristic Raman-active vibrations that complement the infrared assignments [6]. The symmetric S=O stretching vibration appears as a strong band in the Raman spectrum, providing information about the sulfonate group's vibrational behavior. The frequency and intensity of this band are sensitive to the chemical environment and coordination state of the sulfonate group.
C-O stretching vibrations of the phenolic groups are observed in the Raman spectrum and provide information about the hydroxyl group environment [5]. The frequency of these vibrations is sensitive to hydrogen bonding and can provide insights into the intermolecular interactions in the solid state.
The Raman spectrum is less affected by water interference compared to infrared spectroscopy, making it particularly useful for analyzing hydrated samples or solutions [23]. This advantage is important for Potassium 2,5-dihydroxybenzenesulfonate, which may exist in hydrated forms.
Polarized Raman spectroscopy can provide additional information about molecular orientation and crystal structure [24]. The depolarization ratios of different vibrational modes can reveal information about the symmetry properties of the vibrations and the molecular environment.
Irritant